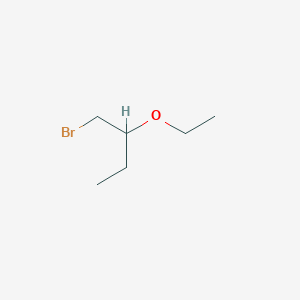![molecular formula C19H24O2 B2638391 2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenol CAS No. 470686-92-1](/img/structure/B2638391.png)
2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenol, also known as CP55940, is a synthetic cannabinoid compound that has been widely studied in scientific research. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body and play a role in a variety of physiological processes.
Wirkmechanismus
2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenol acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. When these receptors are activated, they can modulate a variety of physiological processes, including pain perception, inflammation, and immune function. 2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenol has also been shown to have some affinity for other receptors, including the vanilloid receptor TRPV1.
Biochemical and Physiological Effects:
2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenol has a wide range of biochemical and physiological effects on the body. It has been shown to have potent analgesic effects, reducing pain perception in a variety of animal models. It also has anti-inflammatory activity, reducing inflammation in models of arthritis and other inflammatory conditions. 2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenol has also been shown to modulate the immune system, reducing inflammation and immune cell activation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenol in lab experiments is its potent and selective activity at the CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. However, one limitation is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor activation over time.
Zukünftige Richtungen
There are many potential future directions for research on 2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenol and other synthetic cannabinoids. One area of interest is the development of new compounds with improved selectivity and potency, as well as longer half-lives. Another area of interest is the study of the endocannabinoid system in various disease states, including chronic pain, inflammation, and cancer. Finally, there is growing interest in the potential therapeutic applications of synthetic cannabinoids, including the development of new drugs for the treatment of various conditions.
Synthesemethoden
2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenol is typically synthesized through a multistep process that involves the reaction of various chemicals, including phenol, cyclohexanone, and piperidine. The exact procedure can vary depending on the desired purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenol has been used extensively in scientific research to study the effects of cannabinoid receptor activation. It has been shown to have a wide range of effects on the body, including analgesia, anti-inflammatory activity, and modulation of the immune system. It has also been studied for its potential therapeutic applications in a variety of conditions, including chronic pain, multiple sclerosis, and cancer.
Eigenschaften
IUPAC Name |
2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c20-17-11-5-3-10-16(17)19-15-9-2-1-7-13(15)14-8-4-6-12-18(14)21-19/h3,5,7,10-11,14-15,18-20H,1-2,4,6,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGDLAIDNZPIJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3=CCCCC3C(O2)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2638311.png)

![N-[5-ethyl-3-[(4-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]benzamide](/img/structure/B2638316.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethanol](/img/structure/B2638319.png)
![4-Azidobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2638323.png)
![2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2638324.png)
![7-[4-[7-(4-Chlorobutoxy)-2-oxoquinolin-1-yl]butoxy]-1-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one](/img/structure/B2638325.png)


![N-(2-cyclohex-1-en-1-ylethyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2638328.png)
![2,6-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2638330.png)
![[2-(1H-pyrazol-1-yl)pyridin-4-yl]methanamine](/img/structure/B2638331.png)